molecular formula C6H4BrF3N2O B2637521 5-Bromo-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one CAS No. 1935527-03-9

5-Bromo-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one

Cat. No.: B2637521
CAS No.: 1935527-03-9
M. Wt: 257.01
InChI Key: IDZKDBZVPNDFRW-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a bromine atom at the 5-position and a trifluoroethyl group at the 1-position of the pyrimidinone ring

Scientific Research Applications

5-Bromo-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one typically involves the bromination of a pyrimidinone precursor followed by the introduction of the trifluoroethyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyrimidinone ring. The trifluoroethyl group can be introduced using reagents such as trifluoroethyl iodide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidinones, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

5-Bromo-1-(2,2,2-trifluoroethyl)pyrimidin-2(1H)-one is unique due to the presence of both a bromine atom and a trifluoroethyl group on the pyrimidinone ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-11-5(13)12(2-4)3-6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZKDBZVPNDFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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